molecular formula C15H13NO2 B14638663 5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 53009-40-8

5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B14638663
CAS No.: 53009-40-8
M. Wt: 239.27 g/mol
InChI Key: VALBQSNLCHDNST-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol is an organic compound that features a biphenyl group attached to an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol typically involves the reaction of a biphenyl derivative with an oxazoline precursor. One common method includes the use of biphenyl-4-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminoethanol to form the oxazoline ring under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets. The biphenyl group allows for strong π-π interactions with aromatic amino acids in proteins, while the oxazoline ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.

    Oxazoline: A five-membered ring containing oxygen and nitrogen.

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol is unique due to the combination of the biphenyl and oxazoline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

53009-40-8

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-(4-phenylphenyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C15H13NO2/c17-15(10-11-16-18-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11,17H,10H2

InChI Key

VALBQSNLCHDNST-UHFFFAOYSA-N

Canonical SMILES

C1C=NOC1(C2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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